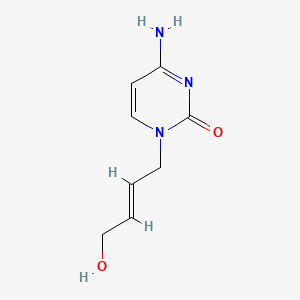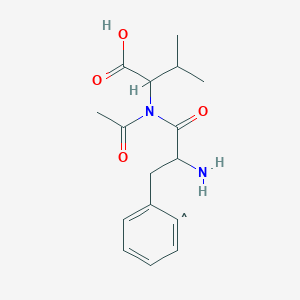
N-Acetyl-dehydrophenylalanyl-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-dehydrophenylalanyl-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:
Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.
Mécanisme D'action
The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylvaline: An N-acyl-alpha amino acid with similar chemical properties.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid used in similar applications.
N-Acetyl-L-leucine: Known for its role in protein synthesis and metabolic pathways.
Uniqueness
N-Acetyl-dehydrophenylalanyl-valine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65941-26-6 |
|---|---|
Formule moléculaire |
C16H21N2O4 |
Poids moléculaire |
305.35 g/mol |
InChI |
InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22) |
Clé InChI |
UQVNFVMCHXQHSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



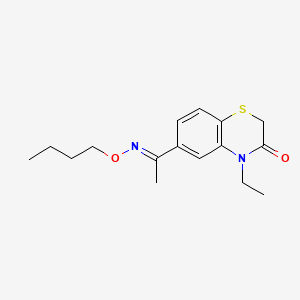
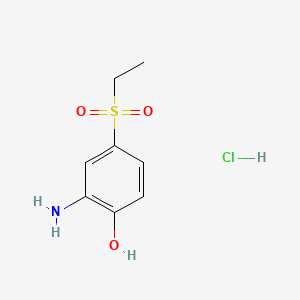
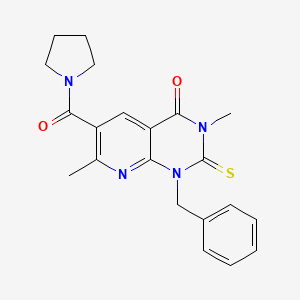



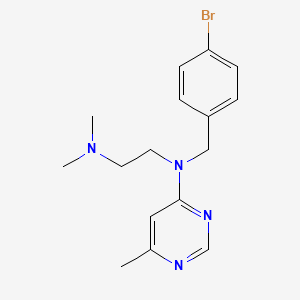
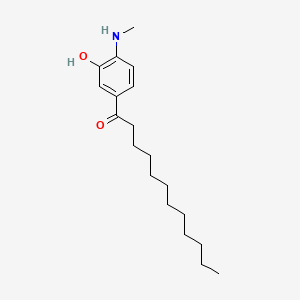

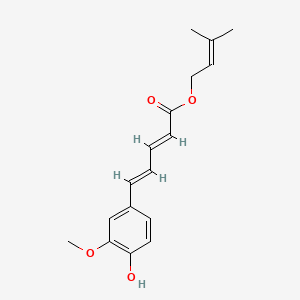
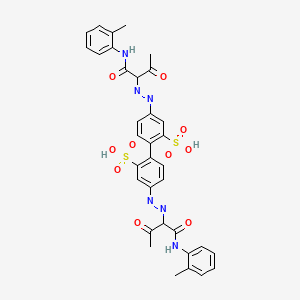
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
